N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride
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Overview
Description
N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethylaminomethyl group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide moiety: This step involves the reaction of a phenol derivative with an acylating agent to form the phenoxyacetamide intermediate.
Introduction of the ethylaminomethyl group: The phenoxyacetamide intermediate is then reacted with an ethylamine derivative under suitable conditions to introduce the ethylaminomethyl group.
Addition of the tert-butyl group: Finally, the tert-butyl group is introduced through a reaction with a tert-butylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-tert-butyl-2-[4-(methylaminomethyl)phenoxy]acetamide: This compound differs by having a methyl group instead of an ethyl group.
N-tert-butyl-2-[4-(aminomethyl)phenoxy]acetamide: This compound lacks the ethyl group entirely.
N-tert-butyl-2-[4-(dimethylaminomethyl)phenoxy]acetamide: This compound has two methyl groups instead of one ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-5-16-10-12-6-8-13(9-7-12)19-11-14(18)17-15(2,3)4;/h6-9,16H,5,10-11H2,1-4H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBKIQORPNSENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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